1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole
Overview
Description
1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound that belongs to the class of tetraazoles. Tetraazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloro-5-methoxybenzene and 2,6-difluorobenzene.
Formation of Intermediates: These starting materials undergo various chemical reactions, such as halogenation, nitration, and reduction, to form intermediates.
Cyclization: The key step involves the cyclization of intermediates to form the tetraazole ring. This is usually achieved through the use of azide compounds and suitable catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. Common techniques include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole
- 1-(2,4-dichloro-5-methoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole
- 1-(2,4-dichlorophenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-triazole
Uniqueness
1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both chloro and fluoro substituents, along with the methoxy group, can lead to distinct interactions with molecular targets and different pharmacokinetic profiles.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F2N4O/c1-23-12-6-11(7(15)5-8(12)16)22-14(19-20-21-22)13-9(17)3-2-4-10(13)18/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSOWXFDLBNDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=C(C=CC=C3F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.